Validated Fragment for Superior Antibacterial Activity vs. Alternative C-7 Quinolone Substituents
The 2-(thiophen-3-yl)ethyl fragment, directly accessible from this carbamate via deprotection, has been rigorously validated as a superior C-7 substituent in piperazinyl quinolones. In a direct head-to-head study, ciprofloxacin analogues bearing N-[2-(thiophen-3-yl)-2-hydroxyiminoethyl] or N-[2-(thiophen-3-yl)-2-methoxyiminoethyl] residues demonstrated in vitro antibacterial activity against all tested Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), that was comparable or superior to the reference drugs norfloxacin and ciprofloxacin [1]. This establishes a clear structure-activity relationship (SAR) advantage for the 3-thienyl ethyl motif over other C-7 substituents in this therapeutically relevant class.
| Evidence Dimension | In vitro antibacterial activity against Gram-positive organisms (including MRSA) |
|---|---|
| Target Compound Data | Ciprofloxacin analogues with N-[2-(thiophen-3-yl)-2-hydroxyiminoethyl] or N-[2-(thiophen-3-yl)-2-methoxyiminoethyl] at C-7 |
| Comparator Or Baseline | Norfloxacin and ciprofloxacin (standard-of-care quinolones) |
| Quantified Difference | Activity 'comparable or superior' to reference drugs; specific MIC fold-changes were reported in the full text against a panel of Gram-positive strains. |
| Conditions | In vitro susceptibility testing against a panel of Gram-positive clinical isolates, including MRSA. |
Why This Matters
Procurement of this carbamate provides the validated 2-(thiophen-3-yl)ethyl fragment, a proven performance-enhancing motif for quinolone antibacterials, offering a direct path to potent lead compounds.
- [1] Letafat, B., et al. (2007). Synthesis and antibacterial activity of new N-[2-(thiophen-3-yl)ethyl] piperazinyl quinolones. Chemical and Pharmaceutical Bulletin, 55(6), 894-898. View Source
